N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Metalloenzyme inhibition Carbonic anhydrase Zinc-binding pharmacophore

This methanesulfonamide-bearing pyrazole-furan scaffold is a uniquely differentiated building block for screening library expansion. Unlike primary sulfonamides, its –NHSO₂CH₃ group abolishes canonical zinc-chelation, making it ideal as a structurally matched negative control for carbonic anhydrase inhibitor programs or as a low-clogP (~0.84) pharmacophore for alternative metalloenzyme/kinase targets. Procure based on its defined scaffold geometry rather than assumed class-level bioactivity.

Molecular Formula C12H17N3O3S
Molecular Weight 283.35
CAS No. 2034294-58-9
Cat. No. B2743737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS2034294-58-9
Molecular FormulaC12H17N3O3S
Molecular Weight283.35
Structural Identifiers
SMILESCC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CC=CO2
InChIInChI=1S/C12H17N3O3S/c1-9-12(11-5-4-8-18-11)10(2)15(14-9)7-6-13-19(3,16)17/h4-5,8,13H,6-7H2,1-3H3
InChIKeyAVSGXYGISBLOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034294-58-9): Procurement-Relevant Compound Class & Baseline Profile


N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034294-58-9, C12H17N3O3S, MW 283.35 g/mol) belongs to the pyrazole-sulfonamide class, incorporating a 3,5-dimethylpyrazole core N-substituted with a furan-2-yl group at the 4-position and extended via an ethyl linker to a primary methanesulfonamide moiety . Pyrazole-sulfonamide scaffolds are widely recognised for their ability to act as potent zinc-binding inhibitors of metalloenzymes, particularly the carbonic anhydrase (CA) family, where the primary sulfonamide –SO₂NH₂ group coordinates the catalytic Zn²⁺ ion [1]. However, this specific compound features a methanesulfonamide (not a primary sulfonamide), a structural distinction that fundamentally alters its metal-chelation capacity and therefore its target profile compared to classical primary-sulfonamide CA inhibitors [1]. The compound is distributed as a research-grade building block for medicinal chemistry derivatisation and screening library expansion. Notably, published quantitative target‑engagement, selectivity, or in‑vivo efficacy data for this exact compound are essentially absent from the peer‑reviewed literature, making procurement decisions reliant on its demonstrated physicochemical and structural differentiation potential rather than proven biological performance.

Why Generic Pyrazole-Sulfonamide Substitution Fails for CAS 2034294-58-9: Critical Structural Distinctions


Generic substitution among pyrazole-sulfonamide screening compounds is unreliable because subtle changes in the sulfonamide type and heterocyclic decoration drastically alter hydrogen-bonding capacity, metal-chelation geometry, and molecular recognition [1]. The target compound carries a methanesulfonamide (–NHSO₂CH₃), whereas the vast majority of characterised CA-inhibitory pyrazole-sulfonamides rely on a primary sulfonamide (–SO₂NH₂) to coordinate the active-site zinc ion [1]. Replacement of the labile –NH proton of a primary sulfonamide with a methyl group abolishes the metal‑chelating anion character, thereby switching the compound away from the canonical metalloenzyme inhibition mechanism. Consequently, biological performance data obtained on primary-sulfonamide analogues—such as the sub-micromolar hCA I/II Ki values reported for pyrazole-4-carboxylic acid derivatives bearing a 4-sulfamoylphenyl moiety [2]—cannot be extrapolated to CAS 2034294-58-9. Furthermore, the furan-2-yl substituent at the pyrazole 4-position introduces a specific steric and electronic signature distinct from the phenyl, pyridyl, or thienyl groups common in comparator series, directly impacting π-stacking topology and metabolic stability [1]. These structural features mean that a procurement decision for this compound must be grounded in its unique scaffold geometry rather than assumed class-level bioactivity.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Versus Closest Analogs


Sulfonamide-Type Differentiation: Methanesulfonamide vs. Primary Sulfonamide Metal-Chelation Capacity

The target compound is a tertiary methanesulfonamide (–NHSO₂CH₃), whereas the benchmark pyrazole-sulfonamide carbonic anhydrase inhibitor acetazolamide and the Balseven-series compounds carry a primary sulfonamide (–SO₂NH₂) essential for zinc coordination [1][2]. This fundamentally different sulfonamide class precludes the compound from acting via the canonical CA inhibition mechanism.

Metalloenzyme inhibition Carbonic anhydrase Zinc-binding pharmacophore

Pyrazole C4-Heteroaryl Differentiation: Furan-2-yl vs. Phenyl Substituent Physicochemical Profile

Replacement of the phenyl group common in many pyrazole-sulfonamide drug candidates with a furan-2-yl group reduces lipophilicity and alters hydrogen-bond acceptor capacity, which is predicted to improve aqueous solubility and modify permeability . The target compound's calculated partition coefficient (clogP) is approximately 0.84, compared to clogP values of ~2.5–3.5 for analogous 4-phenyl-substituted pyrazole-sulfonamides .

Physicochemical properties Drug-likeness Lipophilicity

Pyrazole Core Substitution Pattern: 3,5-Dimethyl vs. 3-Trifluoromethyl Analogs in CYP450 Metabolic Stability

The 3,5-dimethyl substitution on the pyrazole ring blocks the primary sites of CYP450-mediated methyl-hydroxylation that are susceptible in unsubstituted pyrazoles [1]. In contrast, 3‑trifluoromethyl‑substituted pyrazole analogs (e.g., celecoxib scaffold) rely on electron-withdrawing effects to reduce oxidative metabolism but introduce higher lipophilicity and potential for CYP2C9 inhibition [1]. The 3,5-dimethyl pattern thus represents a balanced strategy for blocking metabolic soft spots without introducing strong electron‑withdrawing groups.

Metabolic stability CYP450 oxidation Lead optimisation

Ethyl Linker Conformational Flexibility: Impact on Target Binding Entropy vs. Rigid Analogs

The ethyl linker between the pyrazole nitrogen and the methanesulfonamide group provides three rotatable bonds, offering conformational flexibility that can facilitate induced-fit binding but imposes an entropic penalty upon binding [1]. Analogs with a methylene (single-carbon) linker or direct N-sulfonamide attachment are more rigid and may exhibit lower entropic penalties but reduced adaptability to diverse binding pockets [1]. The ethyl linker serves as a middle-ground design choice.

Conformational analysis Binding entropy Scaffold optimisation

N-(2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Evidence-Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry Derivatisation Scaffold for Non-CA Zinc-Enzyme or Kinase Targeting

Because the methanesulfonamide group prevents canonical carbonic anhydrase zinc coordination, the compound is not suitable for CA inhibitor screening. Instead, its 3,5-dimethyl-4-(furan-2-yl)pyrazole core with an ethyl-linked sulfonamide extension serves as a versatile derivatisation scaffold for synthesising focused libraries targeting alternative zinc metalloenzymes (e.g., HDACs, matrix metalloproteinases) or kinases where the sulfonamide acts as a hydrogen-bond anchor rather than a zinc-binder [1]. The furan oxygen and sulfonamide NH/CO groups provide a defined pharmacophore geometry amenable to parallel chemistry expansion.

Physicochemical Property-Matched Screening Library Member for Soluble Protein Targets

With a calculated clogP of ~0.84, this compound occupies a low-lipophilicity space that is favourable for screening against soluble, cytosolic protein targets where high aqueous solubility and low non-specific binding are critical [1]. It complements screening libraries dominated by more lipophilic (clogP > 3) compounds, offering a differentiated physicochemical probe for target classes such as phosphatases, oxidoreductases, or protein-protein interaction domains.

Negative Control or Selectivity Panel Compound for Primary Sulfonamide CA Inhibitor Programs

Given that the methanesulfonamide lacks the zinc-binding capacity essential for CA inhibition, this compound can serve as a structurally matched negative control in selectivity profiling panels for primary-sulfonamide CA inhibitor development programs. It enables researchers to separate CA-mediated pharmacological effects from off-target activities attributable to the pyrazole-furan scaffold alone, provided that lack of CA binding is experimentally confirmed in-house prior to use [1].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.